tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

CAS No.: 1630815-51-8

Cat. No.: VC3410402

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1630815-51-8 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m0/s1 |

| Standard InChI Key | GCEQPBSLYITHFN-LBPRGKRZSA-N |

| Isomeric SMILES | CCC[C@]1(CCN1C(=O)OC(C)(C)C)CN |

| SMILES | CCCC1(CCN1C(=O)OC(C)(C)C)CN |

| Canonical SMILES | CCCC1(CCN1C(=O)OC(C)(C)C)CN |

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

tert-Butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate is a chiral compound with specific stereochemistry at the C-2 position of the azetidine ring. It is identified by several key identifiers that help distinguish it in chemical databases and research literature. These identifiers are essential for accurate documentation and reference in scientific research.

The compound is registered with CAS number 1630815-51-8 and has the MDL number MFCD28166305 . Its molecular formula is C12H24N2O2 with a molecular weight of 228.34 g/mol . The compound has several synonyms in scientific literature, including "(S)-tert-Butyl 2-(aminomethyl)-2-propylazetidine-1-carboxylate" and "1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-propyl-, 1,1-dimethylethyl ester, (2S)-" .

Structural Features and Representations

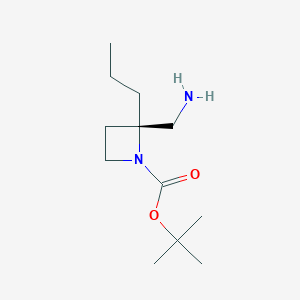

The molecular structure of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate contains several key functional groups that define its chemical behavior and potential applications. The structure features:

-

A four-membered azetidine ring with nitrogen at position 1

-

A tert-butyloxycarbonyl (Boc) protecting group attached to the ring nitrogen

-

A primary amine group (aminomethyl) at the C-2 position

-

A propyl chain also attached at the C-2 position

-

Specific (S) stereochemistry at the C-2 position

The compound can be represented using various chemical notation systems, which are useful for database searches and computational chemistry applications:

| Notation Type | Representation |

|---|---|

| SMILES | CCC[C@@]1(CN)CCN1C(=O)OC(C)(C)C |

| Standard InChI | InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m0/s1 |

| Standard InChIKey | GCEQPBSLYITHFN-LBPRGKRZSA-N |

These representations encode both the connectivity of atoms and the stereochemistry of the molecule. The SMILES notation specifically indicates the (S) stereochemistry at the quaternary carbon with the [C@@] designation.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

-

The primary amine group (-CH2NH2) is nucleophilic and can participate in numerous reactions including acylation, alkylation, and condensation reactions.

-

The carbamate group (Boc protection) can be cleaved under acidic conditions, which is useful for unmasking the azetidine nitrogen in synthetic sequences.

-

The quaternary carbon at position 2 of the azetidine ring provides steric hindrance that influences the reactivity pattern.

These reactive sites make the compound valuable as a building block in multistep synthetic sequences, particularly in medicinal chemistry applications.

Applications and Research Relevance

Role in Medicinal Chemistry

tert-Butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate appears to have significant applications in the field of medicinal chemistry. Information indicates that it belongs to the family of protein degrader building blocks, suggesting its role in the synthesis of compounds that can modulate protein stability and function. This places the compound within the important research area of targeted protein degradation, which has emerged as a promising strategy for drug development.

The compound's chirality and functional group arrangement make it suitable for incorporation into more complex molecules that may interact with biological targets in a specific manner. The presence of the Boc protecting group also indicates its utility in multi-step synthetic sequences where selective protection and deprotection strategies are essential.

Building Block in Chemical Synthesis

As a chiral building block, this compound offers several advantages in organic synthesis:

-

The stereochemically defined center provides a fixed spatial arrangement that can be preserved in subsequent transformations.

-

The primary amine group serves as a versatile handle for further functionalization.

-

The protected azetidine nitrogen allows for selective reactions at the primary amine site.

-

The relatively rigid azetidine ring provides conformational constraint that can be valuable in designing compounds with specific three-dimensional arrangements.

These characteristics make the compound valuable in diversity-oriented synthesis and the preparation of compound libraries for drug discovery efforts.

| Supplier | Product Number | Quantity | Price (USD) | Price per Gram |

|---|---|---|---|---|

| TRC | B810765 | 10 mg | $45 | $4,500/g |

| American Custom Chemicals | CCH0040906 | 5 mg | $499.79 | $99,958/g |

| Crysdot | CD11242763 | 250 mg | $703 | $2,812/g |

| Alichem | 1630815518 | 250 mg | $724.09 | $2,896.36/g |

| Chemenu | CM284002 | 1 g | $1,644 | $1,644/g |

As evident from the table, there is significant price variation among suppliers . The pricing follows a typical pattern for specialty chemicals, with substantial economies of scale - the cost per gram decreases significantly with larger quantities. The relatively high cost (even at the lower end of $1,644 per gram) suggests complex synthesis procedures, high purity requirements, or limited production volumes.

Structural Comparison with Related Compounds

Comparison with tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate

tert-Butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate has a closely related structural analog, tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate (CAS: 1630815-45-0). The key structural difference between these compounds is the length of the alkyl chain at the C-2 position - propyl versus ethyl .

| Feature | tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate | tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate |

|---|---|---|

| CAS Number | 1630815-51-8 | 1630815-45-0 |

| Molecular Formula | C12H24N2O2 | C11H22N2O2 |

| Molecular Weight | 228.34 g/mol | 214.30 g/mol |

| Alkyl Chain at C-2 | Propyl (3 carbons) | Ethyl (2 carbons) |

| SMILES | CCC[C@@]1(CN)CCN1C(=O)OC(C)(C)C | CC[C@]1(CCN1C(=O)OC(C)(C)C)CN |

This structural difference, though subtle, can significantly impact the physicochemical properties and biological activities of these compounds. The longer propyl chain increases the hydrophobicity and potentially alters the binding interactions with biological targets.

Structure-Activity Relationships

The structural features of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate suggest potential structure-activity relationships that may be relevant for its applications:

-

The azetidine ring provides conformational rigidity that can enhance binding specificity to biological targets.

-

The (S) stereochemistry at the C-2 position creates a specific spatial arrangement of the substituents that may be crucial for molecular recognition.

-

The propyl chain contributes hydrophobicity and may influence membrane permeability or binding to hydrophobic pockets in proteins.

-

The primary amine group provides a site for hydrogen bonding and ionic interactions with complementary sites in biological systems.

These structure-activity considerations would be important for researchers utilizing this compound in the design of bioactive molecules or as a synthetic intermediate in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume